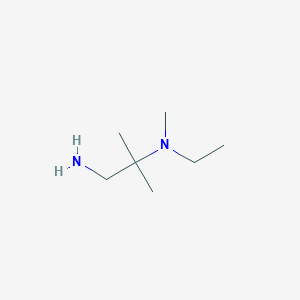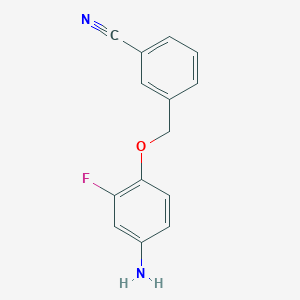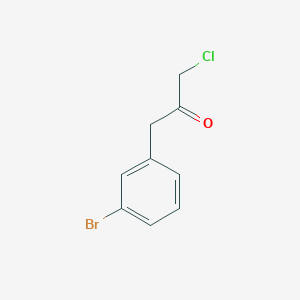
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-bromo-7-fluoro-3,4-dihydro-2-quinolinone, is a heterocyclic compound belonging to the quinoline family. It is a white crystalline solid with a melting point of 161-163°C and a boiling point of 305°C. It is soluble in water, ethanol, and acetone, and is insoluble in benzene. 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a versatile synthetic intermediate that has been used in a variety of applications, including the synthesis of drug molecules, dyes, and other organic compounds.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Synthesis of 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones : An efficient two-step synthesis method has been developed using 1-bromo-2-fluorobenzenes. This process results in the production of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones, highlighting the utility of bromo-fluoro compounds in complex molecule synthesis (Kobayashi et al., 2011).
Efficient Synthesis of Quinoline Derivatives : Research has been conducted on the efficient synthesis of quinoline derivatives, with a focus on the bromination reaction. This study demonstrates the potential of halogenated compounds like 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in creating various quinoline derivatives (Şahin et al., 2008).
Pharmaceutical Research
Synthesis of Antimicrobial Agents : A study on the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents utilizes similar compounds. This research indicates the relevance of halogenated quinolines in developing new antimicrobial substances (Ansari & Khan, 2017).
Development of Antibacterial Agents : The creation of new antibacterial agents often involves the use of halogenated quinolines. Research in this area can provide insights into the potential use of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in similar contexts (Abdel‐Wadood et al., 2014).
Propriétés
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQAFBBDSHWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656068 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1156389-00-2 | |
| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)


![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)